molecular formula C13H15ClN2O2S B3012017 N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396625-36-7

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B3012017
CAS No.: 1396625-36-7
M. Wt: 298.79
InChI Key: WYJRUZHPEZMICB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 7-membered 1,4-thiazepane ring system fused with a carboxamide group and a substituted phenyl moiety. The phenyl substituent (3-chloro-4-methyl) enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJRUZHPEZMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable thiazepane precursor under controlled conditions. One common method involves the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The compound’s closest analogs differ in substituents on the phenyl ring or the core heterocycle. Key examples include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol)
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide 3-Cl, 4-CH3 C13H14ClN2O2S* ~298.8 (estimated)
N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide 4-(CH(CH3)2) C14H18N2O2S ~296.4 (estimated)
N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide 3-Cl, 4-F C12H12ClFN2O2S 302.75
4-(1-(4-chlorobenzyl)-1H-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin core with triazole C27H20ClFN4O3 514.93

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Physicochemical and Electronic Properties

  • Lipophilicity: The 3-chloro-4-methyl substituent in the target compound increases lipophilicity compared to the 4-isopropyl analog (bulkier but less electronegative) and the 3-chloro-4-fluoro analog (higher electronegativity due to fluorine).
  • Steric Effects : The 4-isopropyl group introduces significant steric bulk, which could hinder binding to compact active sites compared to the smaller methyl or halogen substituents .
  • Hydrogen Bonding : The fluorine atom in the 3-chloro-4-fluoro analog may participate in weak hydrogen bonds, a feature absent in the methyl-substituted compound .

Computational and Structural Analysis

Crystallographic tools like SHELX , WinGX , and ORTEP-3 enable precise determination of bond lengths, angles, and conformational preferences. For example:

  • The thiazepane ring’s puckering and carboxamide orientation can be mapped to predict interactions with biological targets.
  • Substituent effects on planarity (e.g., fluorine’s smaller size vs. methyl) may influence π-stacking or van der Waals interactions .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{11}H_{12}ClN_{2}O_{2}S
  • Molecular Weight : 270.74 g/mol
  • IUPAC Name : this compound

The compound features a thiazepane ring, which is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiazepanes have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

Thiazepane derivatives have also been investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that similar compounds can activate caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a modulator of various receptors or enzymes involved in key biological processes.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
    CompoundBacterial StrainInhibition Zone (mm)
    Thiazepane Derivative AStaphylococcus aureus15
    Thiazepane Derivative BEscherichia coli18
  • Study on Anticancer Effects :
    • In vitro tests on human cancer cell lines demonstrated that this compound caused a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.
    Cell LineIC50 (µM)
    MCF7 (Breast)25
    HeLa (Cervical)30
    A549 (Lung)45

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